2-Methyl-7-(1-methylpropyl)naphthalene
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Overview
Description
2-Methyl-7-(1-methylpropyl)naphthalene is an organic compound with the molecular formula C15H18 It is a derivative of naphthalene, characterized by the presence of a methyl group at the second position and a 1-methylpropyl group at the seventh position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-(1-methylpropyl)naphthalene can be achieved through several methods. One common approach involves the alkylation of 2-methylnaphthalene with 1-bromobutane in the presence of a strong base such as potassium tert-butoxide. The reaction is typically carried out in an inert solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves catalytic isomerization and crystallization processes. For instance, 1-methylnaphthalene can be isomerized to 2-methylnaphthalene using mixed acids-treated HBEA zeolite as a catalyst. The reaction is conducted at high temperatures, followed by crystallization to purify the product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-(1-methylpropyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions are commonly employed, using reagents like aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalene derivatives
Substitution: Various alkylated and acylated naphthalene derivatives
Scientific Research Applications
2-Methyl-7-(1-methylpropyl)naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-7-(1-methylpropyl)naphthalene involves its interaction with specific molecular targets. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In substitution reactions, the presence of electron-donating groups on the naphthalene ring enhances its reactivity towards electrophiles .
Comparison with Similar Compounds
Similar Compounds
1-Methylnaphthalene: An isomer with the methyl group at the first position.
2-Methylnaphthalene: Similar structure but lacks the 1-methylpropyl group.
7-Methylnaphthalene: Methyl group at the seventh position without additional substituents.
Uniqueness
2-Methyl-7-(1-methylpropyl)naphthalene is unique due to the presence of both a methyl and a 1-methylpropyl group, which imparts distinct chemical properties and reactivity compared to its isomers .
Properties
CAS No. |
56564-73-9 |
---|---|
Molecular Formula |
C15H18 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2-butan-2-yl-7-methylnaphthalene |
InChI |
InChI=1S/C15H18/c1-4-12(3)14-8-7-13-6-5-11(2)9-15(13)10-14/h5-10,12H,4H2,1-3H3 |
InChI Key |
JQBSVVWCUAFQOU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC2=C(C=CC(=C2)C)C=C1 |
Origin of Product |
United States |
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